molecular formula C26H21N3O5 B11637857 (5Z)-1-(furan-2-ylmethyl)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(furan-2-ylmethyl)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11637857
M. Wt: 455.5 g/mol
InChI Key: IKLLEPFCHMJQSG-JCMHNJIXSA-N
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Description

The compound (5Z)-1-[(FURAN-2-YL)METHYL]-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule that features a combination of furan, indole, and diazinane structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-[(FURAN-2-YL)METHYL]-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the furan and indole intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various catalysts and solvents that facilitate the coupling and cyclization processes.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-[(FURAN-2-YL)METHYL]-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(5Z)-1-[(FURAN-2-YL)METHYL]-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-1-[(FURAN-2-YL)METHYL]-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2-Methyl-4-{[4-methyl-2-(4-trifluoromethyl)phenyl]-5-thiazolyl}methylthio phenoxy acetic acid: A compound with similar structural complexity.

Uniqueness

(5Z)-1-[(FURAN-2-YL)METHYL]-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: is unique due to its specific combination of furan, indole, and diazinane structures, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C26H21N3O5

Molecular Weight

455.5 g/mol

IUPAC Name

(5Z)-1-(furan-2-ylmethyl)-5-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C26H21N3O5/c30-24-22(25(31)29(26(32)27-24)17-20-9-6-13-33-20)15-18-16-28(23-11-5-4-10-21(18)23)12-14-34-19-7-2-1-3-8-19/h1-11,13,15-16H,12,14,17H2,(H,27,30,32)/b22-15-

InChI Key

IKLLEPFCHMJQSG-JCMHNJIXSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=O)N(C4=O)CC5=CC=CO5

Canonical SMILES

C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5

Origin of Product

United States

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